(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone has anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may help to reduce the risk of neurodegenerative diseases. Additionally, it has been studied for its potential as a therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are many potential future directions for research involving (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone. One possible direction is further exploration of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its potential as a treatment for cancer. Additionally, more research could be done to better understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzene sulfonamide with piperidine in the presence of a base. The resulting intermediate is then reacted with 3-piperidinyl propionyl chloride to obtain the final product.
Scientific Research Applications
(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as a therapeutic agent for cancer.
properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-4-5-14(13-20)17(21)19-10-2-1-3-11-19/h6-9,14H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNAEQPTAGWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone |
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